6-Fluoro-8-methylquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-methylquinolin-3-ol is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
Preparation Methods
The synthesis of 6-Fluoro-8-methylquinolin-3-ol involves several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common synthetic route is the nucleophilic substitution of fluorine atoms, which can be achieved through cross-coupling reactions and the use of organometallic compounds . Industrial production methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Fluoro-8-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
6-Fluoro-8-methylquinolin-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known to interfere with DNA replication and repair processes .
Comparison with Similar Compounds
6-Fluoro-8-methylquinolin-3-ol can be compared with other fluorinated quinoline derivatives, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their biological activity and chemical properties.
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
6-fluoro-8-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-2-8(11)3-7-4-9(13)5-12-10(6)7/h2-5,13H,1H3 |
InChI Key |
BTYDTUZQGQIVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.